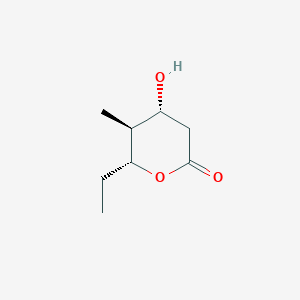![molecular formula C16H17ClSi B12569354 Chloro(dimethyl)[4-(1-phenylethenyl)phenyl]silane CAS No. 178889-16-2](/img/structure/B12569354.png)
Chloro(dimethyl)[4-(1-phenylethenyl)phenyl]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro(dimethyl)[4-(1-phenylethenyl)phenyl]silane is a chemical compound with the molecular formula C16H17ClSi and a molecular weight of 272.845 g/mol . This compound is part of the organosilicon family, which is known for its diverse applications in various fields such as materials science, chemistry, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(dimethyl)[4-(1-phenylethenyl)phenyl]silane typically involves the reaction of 4-(1-phenylethenyl)phenylmagnesium bromide with chlorodimethylsilane. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature for several hours, followed by purification through distillation or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, ensures consistent product quality. Additionally, large-scale purification techniques like crystallization or large-scale chromatography are employed to achieve high purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
Chloro(dimethyl)[4-(1-phenylethenyl)phenyl]silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as alkoxides or amines, to form new organosilicon compounds.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent and reaction conditions.
Reduction Reactions: Reduction of the compound can lead to the formation of silanes with different substituents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, amines, and Grignard reagents. The reactions are typically carried out in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or ozone are used. The reactions are usually performed at low temperatures to control the rate of oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Formation of new organosilicon compounds with different functional groups.
Oxidation Reactions: Formation of silanols or siloxanes.
Reduction Reactions: Formation of silanes with different substituents.
Wissenschaftliche Forschungsanwendungen
Chloro(dimethyl)[4-(1-phenylethenyl)phenyl]silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds, which are important in materials science and catalysis.
Biology: The compound is used in the development of silicon-based biomaterials for medical applications, such as drug delivery systems and implants.
Medicine: Research is ongoing to explore its potential in developing new pharmaceuticals and therapeutic agents.
Wirkmechanismus
The mechanism of action of Chloro(dimethyl)[4-(1-phenylethenyl)phenyl]silane involves its ability to undergo various chemical reactions, leading to the formation of new compounds with different properties. The molecular targets and pathways involved depend on the specific application and the type of reaction it undergoes. For example, in substitution reactions, the chlorine atom is replaced by a nucleophile, resulting in the formation of a new organosilicon compound .
Vergleich Mit ähnlichen Verbindungen
Chloro(dimethyl)[4-(1-phenylethenyl)phenyl]silane can be compared with other similar organosilicon compounds, such as:
Chlorodimethylphenylsilane: Similar in structure but lacks the 4-(1-phenylethenyl) group, making it less versatile in certain applications.
Dimethylphenylsilane: Does not contain the chlorine atom, limiting its reactivity in substitution reactions.
Trimethylsilylchloride: Contains three methyl groups instead of the phenylethenyl group, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions, making it a valuable compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
178889-16-2 |
|---|---|
Molekularformel |
C16H17ClSi |
Molekulargewicht |
272.84 g/mol |
IUPAC-Name |
chloro-dimethyl-[4-(1-phenylethenyl)phenyl]silane |
InChI |
InChI=1S/C16H17ClSi/c1-13(14-7-5-4-6-8-14)15-9-11-16(12-10-15)18(2,3)17/h4-12H,1H2,2-3H3 |
InChI-Schlüssel |
OWLMDAMSBCHFBY-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C1=CC=C(C=C1)C(=C)C2=CC=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


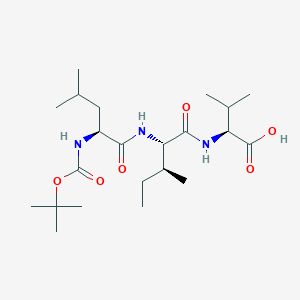

![Naphtho[2,1-b]furan-2-carbonyl azide](/img/structure/B12569290.png)
![S-[6-(Nonane-1-sulfonyl)hexyl] ethanethioate](/img/structure/B12569292.png)
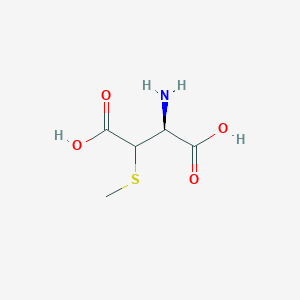
![1-Ethyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide](/img/structure/B12569306.png)

![Phenol, 2,6-bis[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]-4-methyl-](/img/structure/B12569308.png)
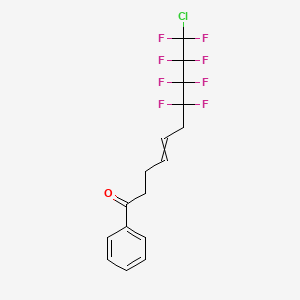
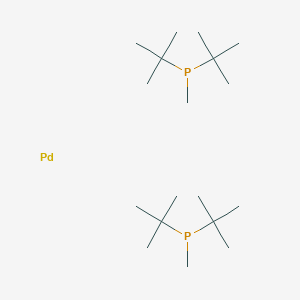
![1,1',1'',1'''-{1,4-Phenylenebis[(2-phenylethene-2,1-diyl)-2,1-phenyleneethene-2,1,1-triyl]}tetrabenzene](/img/structure/B12569324.png)


